Cas no 1806774-33-3 (2-(Aminomethyl)-4-(difluoromethyl)-6-methyl-3-(trifluoromethoxy)pyridine)

2-(Aminomethyl)-4-(difluoromethyl)-6-methyl-3-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 2-(Aminomethyl)-4-(difluoromethyl)-6-methyl-3-(trifluoromethoxy)pyridine
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- インチ: 1S/C9H9F5N2O/c1-4-2-5(8(10)11)7(6(3-15)16-4)17-9(12,13)14/h2,8H,3,15H2,1H3
- InChIKey: MEDZHHQRGFOKMW-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C)N=C(CN)C=1OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 248
- XLogP3: 1.9
- トポロジー分子極性表面積: 48.1
2-(Aminomethyl)-4-(difluoromethyl)-6-methyl-3-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029084252-1g |
2-(Aminomethyl)-4-(difluoromethyl)-6-methyl-3-(trifluoromethoxy)pyridine |
1806774-33-3 | 97% | 1g |
$1,490.00 | 2022-03-31 |
2-(Aminomethyl)-4-(difluoromethyl)-6-methyl-3-(trifluoromethoxy)pyridine 関連文献
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2-(Aminomethyl)-4-(difluoromethyl)-6-methyl-3-(trifluoromethoxy)pyridineに関する追加情報
Introduction to 2-(Aminomethyl)-4-(difluoromethyl)-6-methyl-3-(trifluoromethoxy)pyridine (CAS No. 1806774-33-3)
2-(Aminomethyl)-4-(difluoromethyl)-6-methyl-3-(trifluoromethoxy)pyridine, identified by its CAS number 1806774-33-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and synthetic utility. The presence of multiple functional groups, including an aminomethyl side chain, a difluoromethyl substituent, a methyl group, and a trifluoromethoxy moiety, contributes to its unique chemical properties and potential applications.
The structural features of this compound make it an intriguing candidate for further exploration in drug discovery. The aminomethyl group provides a site for nucleophilic substitution reactions, enabling the facile introduction of additional functional moieties for the development of novel derivatives. The difluoromethyl group is particularly noteworthy, as fluorine atoms are frequently incorporated into pharmaceuticals to enhance metabolic stability, binding affinity, and overall pharmacological efficacy. Furthermore, the trifluoromethoxy group introduces lipophilicity and can influence the compound's interaction with biological targets.
In recent years, there has been a growing interest in pyridine derivatives as pharmacophores due to their broad spectrum of biological activities. Studies have demonstrated that pyridine-based compounds exhibit properties relevant to various therapeutic areas, including central nervous system disorders, infectious diseases, and cancer. The specific combination of substituents in 2-(Aminomethyl)-4-(difluoromethyl)-6-methyl-3-(trifluoromethoxy)pyridine positions it as a promising scaffold for medicinal chemistry investigations.
Recent advancements in computational chemistry and high-throughput screening have accelerated the process of identifying bioactive compounds. The structural complexity of this molecule allows for the exploration of multiple binding modes with biological targets, making it an attractive candidate for structure-based drug design. Researchers have leveraged molecular modeling techniques to predict potential interactions between this compound and enzymes or receptors involved in disease pathways.
One particularly compelling aspect of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in various diseases, including cancer. The presence of both electron-donating and electron-withdrawing groups in 2-(Aminomethyl)-4-(difluoromethyl)-6-methyl-3-(trifluoromethoxy)pyridine suggests that it may exhibit inhibitory activity against specific kinase isoforms. Preliminary computational studies have indicated that this compound could interact with key residues in the active site of kinases, potentially leading to the development of novel therapeutic agents.
Another area of interest is the agrochemical sector, where pyridine derivatives are widely used as intermediates in the synthesis of pesticides and herbicides. The structural features of this compound make it a versatile building block for designing molecules with enhanced efficacy and environmental safety. Researchers are exploring its potential as a precursor for compounds that target specific enzymatic pathways in pests while minimizing toxicity to non-target organisms.
The synthesis of 2-(Aminomethyl)-4-(difluoromethyl)-6-methyl-3-(trifluoromethoxy)pyridine presents unique challenges due to the complexity of its functional groups. However, recent advances in synthetic methodologies have made it more feasible to access such molecules with high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been particularly valuable in constructing the desired framework.
In conclusion, 2-(Aminomethyl)-4-(difluoromethyl)-6-methyl-3-(trifluoromethoxy)pyridine (CAS No. 1806774-33-3) represents a fascinating compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features and predicted biological activities make it a valuable scaffold for further research. As our understanding of drug design principles continues to evolve, compounds like this one will play an increasingly important role in the development of next-generation therapeutics.
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